1,4-dithio-beta-D-glucopyranose
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Overview
Description
1,4-dithio-beta-D-glucopyranose is an organic compound belonging to the class of monosaccharides. It is a derivative of glucose where the hydroxyl groups at positions 1 and 4 are replaced by thiol groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-dithio-beta-D-glucopyranose can be synthesized through the thioacetalization of glucose derivatives. One common method involves the reaction of glucose with bis(trimethylsilyl)sulfide in the presence of a catalyst such as trimethylsilyl trifluoromethanesulfonate (TMSOTf). This reaction proceeds via a highly stereoselective ring-opening of 1,6-anhydrosugars .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
1,4-dithio-beta-D-glucopyranose undergoes various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: The compound can be reduced to regenerate the thiol groups.
Substitution: The thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and iodine (I₂).
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the thiol groups under basic conditions.
Major Products Formed
Oxidation: Formation of disulfides.
Reduction: Regeneration of thiol groups.
Substitution: Formation of thioethers or thioesters.
Scientific Research Applications
1,4-dithio-beta-D-glucopyranose has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with enzymes and proteins, particularly those involved in carbohydrate metabolism.
Medicine: Potential use in drug design and development due to its unique structural properties.
Industry: Utilized in the synthesis of functional materials and as a precursor for other chemical compounds
Mechanism of Action
The mechanism of action of 1,4-dithio-beta-D-glucopyranose involves its interaction with specific molecular targets, such as enzymes. For example, it can inhibit or modify the activity of enzymes like endoglucanase by binding to their active sites. This interaction can alter the enzyme’s function and affect metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
1,4-dithio-alpha-D-glucopyranose: Another isomer with similar structural properties but different stereochemistry.
1,4-dithio-D-glucose: A related compound with thiol groups at different positions.
Uniqueness
1,4-dithio-beta-D-glucopyranose is unique due to its specific stereochemistry and the presence of thiol groups at positions 1 and 4. This configuration imparts distinct chemical reactivity and biological activity compared to its isomers and related compounds .
Properties
Molecular Formula |
C6H12O4S2 |
---|---|
Molecular Weight |
212.3 g/mol |
IUPAC Name |
(2S,3R,4R,5S,6R)-6-(hydroxymethyl)-2,5-bis(sulfanyl)oxane-3,4-diol |
InChI |
InChI=1S/C6H12O4S2/c7-1-2-5(11)3(8)4(9)6(12)10-2/h2-9,11-12H,1H2/t2-,3-,4-,5-,6+/m1/s1 |
InChI Key |
MUOMBPNNVXJUGT-UKFBFLRUSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)S)O)O)S)O |
Canonical SMILES |
C(C1C(C(C(C(O1)S)O)O)S)O |
Origin of Product |
United States |
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